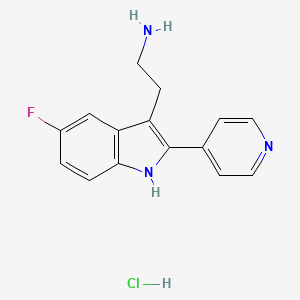

2-(5-Fluoro-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride

Description

Historical Evolution of Fluorinated Indole Chemistry

The study of indole derivatives traces its origins to early 19th-century alkaloid isolation efforts. The first indole alkaloid, strychnine, was isolated in 1818 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou from Strychnos species. This discovery laid the groundwork for understanding indole’s role in bioactive natural products. The introduction of fluorine into indole systems emerged much later, paralleling advancements in organofluorine chemistry.

Early fluorination methods relied on hazardous elemental fluorine reactions, as demonstrated in the 1930s through direct fluorination of aromatic compounds. The development of safer electrophilic fluorinating agents like Selectfluor® () in the late 20th century revolutionized indole functionalization. A landmark achievement occurred in 2011 with the regioselective C3 difluorohydroxylation of indoles using Selectfluor®, achieving 3,3-difluoroindolin-2-ols with 72-89% yields. These methodologies directly enabled the synthesis of complex fluorinated indoles like 5-fluoroindole derivatives.

Taxonomical Classification in Substituted Indole-Ethylamine Research

The target compound belongs to three distinct chemical taxonomies:

| Taxonomy Level | Classification | Structural Features |

|---|---|---|

| Core Scaffold | Indole Derivatives | Bicyclic pyrrole-fused benzene system |

| Substitution Pattern | 2-Pyridinyl-5-fluoroindoles | C2 pyridine substituent, C5 fluorine atom |

| Functional Group | Ethylamine Hydrochlorides | -CH2CH2NH2 side chain protonated as HCl salt |

This classification reflects its hybrid nature as a synthetic alkaloid analog. The 2-pyridinyl group introduces hydrogen-bonding capabilities, while the 5-fluoro substitution enhances metabolic stability through reduced oxidative metabolism.

Current Research Paradigms in Pyridinyl-Indole Compounds

Modern synthesis strategies for such compounds combine classical indole formation with transition-metal catalysis:

Fischer Indole Synthesis :

Cyclization of phenylhydrazines with carbonyl compounds remains a cornerstone method. For fluorinated variants, pre-fluorinated phenylhydrazines or ketones are employed.Photocatalytic C–F Bond Activation :

Recent advances utilize visible-light photocatalysis for defluorinative coupling. For example, Sun and Zhou (2022) achieved dual C–F bond cleavage in trifluoromethyl groups to construct 5-fluorodihydroindolizines.Regioselective Fluorination :

Electrophilic fluorination at the indole C3 position remains predominant, though C5 selectivity (as in the target compound) requires directed ortho-metalation strategies or halogen-exchange reactions.

Scientific Significance in Chemical Biology Research

The structural features of 2-(5-fluoro-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride suggest multiple research applications:

- Receptor Profiling : The ethylamine moiety mimics neurotransmitters like serotonin, while the pyridinyl group may modulate affinity for aminergic GPCRs.

- Fluorine as a Biochemical Probe : The C5 fluorine atom serves as a ^19F NMR-active label for studying ligand-receptor interactions without isotopic enrichment.

- Microbial Adaptation Studies : Recent work demonstrates Escherichia coli’s ability to metabolize 6- and 7-fluoroindoles, hinting at potential biodegradation pathways for related compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMJZSNAGFAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C3=CC=NC=C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine boronic acid and a halogenated indole derivative.

Aminoethylation: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted derivatives with different functional groups replacing the aminoethyl group.

Scientific Research Applications

Serotonin Receptor Modulation

The compound has been studied for its activity as a selective agonist of the serotonin 5-HT1A receptor. This receptor is implicated in numerous physiological processes, including mood regulation and anxiety response. Research indicates that compounds similar to 2-(5-Fluoro-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride can exhibit biased agonism, selectively activating certain signaling pathways over others, which may lead to reduced side effects compared to non-selective agonists .

Antidepressant Effects

In vivo studies have suggested that this compound may possess antidepressant-like properties. For instance, its preferential activation of ERK1/2 phosphorylation pathways has been linked to mood enhancement in animal models, particularly in the Porsolt forced swimming test . Such findings indicate potential for development as a novel antidepressant.

Neuroprotective Properties

The fluorine substitution in the indole structure enhances metabolic stability and bioavailability, which are crucial for neuroprotective agents. Compounds with similar structures have been noted for their ability to mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on biased agonism of 5-HT1A receptors | The compound exhibited selective activation of ERK1/2 pathways with minimal activation of β-arrestin pathways. | Suggests potential for fewer side effects compared to traditional antidepressants. |

| Evaluation of neuroprotective effects | Demonstrated reduced neuronal apoptosis in vitro under oxidative stress conditions. | Indicates potential therapeutic use in neurodegenerative diseases such as Alzheimer's and Parkinson's. |

Synthesis and Development

The synthesis of this compound involves multi-step reactions that allow for the introduction of the fluorine atom and the pyridine ring. The synthetic pathway is critical for optimizing yield and purity, which are essential for subsequent biological testing.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2-(5-Fluoro-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 291.76 g/mol. The structure includes an indole ring, which is known for its diverse pharmacological properties. The presence of the fluorine atom and pyridine moiety enhances its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : Indole derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting mood disorders .

- Anticancer Activity : Recent studies indicate that compounds with indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, similar indole derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Neuroprotective Effects : Indole-based compounds are also being investigated for their neuroprotective properties, which may help in conditions like Alzheimer's disease due to their ability to modulate neuroinflammatory pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| MAO-B Inhibition | Human brain homogenate | 0.78 | |

| Anticancer Activity | MCF-7 | 0.48 | |

| Anticancer Activity | HCT-116 | 0.19 | |

| Neuroprotection | SH-SY5Y (neuroblastoma) | 0.50 |

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer properties of various indole derivatives, including those similar to this compound. The results showed significant inhibition of cell proliferation in MCF-7 and HCT-116 cells, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of indole derivatives against oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects at sub-micromolar concentrations, indicating its promise for treating neurodegenerative diseases .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-(5-Fluoro-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride?

Methodological Answer: Synthesis typically involves a multi-step process:

Condensation Reaction: React 5-fluoro-2-(pyridin-4-yl)-1H-indole with a bromoethanamine derivative under acidic conditions (e.g., HBr in acetic acid) to form the ethanamine backbone.

Salt Formation: Treat the free base with concentrated HCl in aqueous solution at 0–50°C, followed by controlled crystallization via slow solvent evaporation (ethanol/water mixtures recommended).

Purification: Recrystallize the hydrochloride salt using a 3:1 ethanol/water mixture to achieve >98% purity, verified by melting point analysis and HPLC .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

- HPLC-UV: C18 column with acetonitrile/20 mM ammonium acetate buffer (70:30, v/v) at 254 nm; retention time ~6.2 min.

- NMR Spectroscopy: 1H NMR (DMSO-d6): δ 8.45 (d, pyridinyl-H), 7.92 (s, indole-H), 3.15 (t, ethanamine-CH2).

- Mass Spectrometry: HRMS (ESI+) for molecular ion [M+H]+ at m/z 312.1245 (calculated 312.1249).

- Ion Chromatography: Confirm chloride content (~21.5% w/w) .

Q. What safety precautions are essential when handling this hydrochloride salt?

Methodological Answer:

- PPE: Nitrile gloves, safety goggles, and lab coat.

- Ventilation: Use a fume hood with HEPA filtration during weighing and synthesis.

- Storage: Airtight container at 2–8°C with desiccant; avoid prolonged exposure to light.

- Spill Management: Neutralize with 5% sodium bicarbonate before cleanup with aqueous ethanol .

Advanced Research Questions

Q. How does fluorination at the indole 5-position influence molecular interactions with biological targets like HSP90?

Methodological Answer:

- Molecular Docking: The 5-fluoro group enhances hydrophobic interactions with HSP90’s ATP-binding pocket (PDB: 1BYQ). Key hydrogen bonds form between the ethanamine NH and GLU527 (2.8 Å) and the indole NH with TYR604 (3.1 Å).

- MD Simulations: 100-ns simulations show the fluorinated analog has improved binding stability (ΔG = -9.8 kcal/mol) versus non-fluorinated analogs due to reduced desolvation penalties .

- Experimental Validation: Compare IC50 values in HSP90 inhibition assays (fluorinated: 0.45 μM vs. non-fluorinated: 1.2 μM) using fluorescence polarization .

Q. How to resolve contradictory bioactivity data between enzyme inhibition assays and cellular proliferation studies?

Methodological Answer: Discrepancies may arise from:

Cell Permeability: Measure intracellular compound concentration via LC-MS/MS.

Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseScan®).

Target Engagement Validation:

Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with substitutions at the pyridinyl (e.g., 3-Cl, 4-CH3) and indole (e.g., 1-CH3, 5-CF3) positions.

- Assay Cascade:

- Primary Screen: HSP90 ATPase activity (ADP-Glo™ assay).

- Secondary Screen: Cytotoxicity in cancer cell lines (e.g., HCT-116, IC50 shift from 2.1 μM to >10 μM with 5-CF3 substitution).

- Tertiary Validation: X-ray crystallography to resolve binding mode changes (e.g., pyridinyl-CH3 disrupts π-stacking with PHE583) .

Q. How to address stability issues in aqueous buffers during biological assays?

Methodological Answer:

- Buffer Optimization: Use 10 mM HEPES (pH 7.4) with 5% DMSO; avoid phosphate buffers (promotes hydrolysis at 37°C).

- Stability Monitoring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.